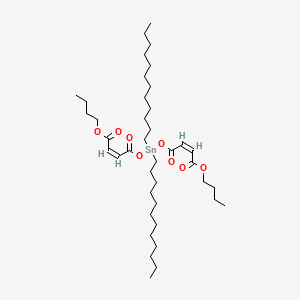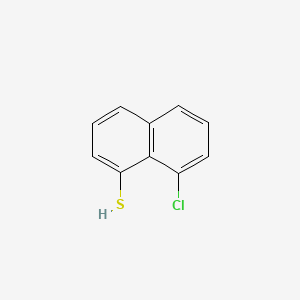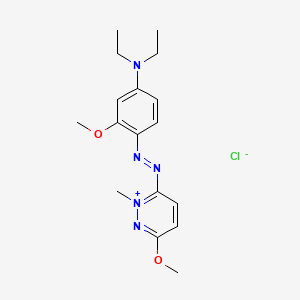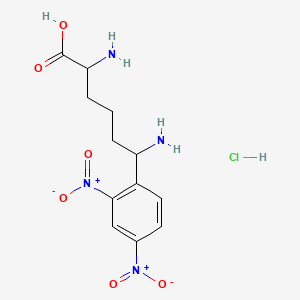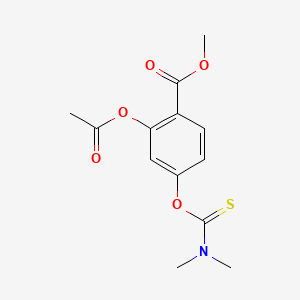
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate is a complex organic compound with the molecular formula C11H13NO4S It is known for its unique chemical structure, which includes a dimethylamino group, a thioxomethoxy group, and an acetylsalicylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable thioxomethoxy precursor under controlled conditions. This is followed by the acetylation of the resulting intermediate with acetylsalicylic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The thioxomethoxy group may participate in redox reactions, affecting cellular processes. The acetylsalicylate moiety can inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((dimethylamino)phenyl)-o-acetylsalicylate
- Methyl 4-((dimethylamino)thioxomethoxy)-benzoate
- Methyl 4-((dimethylamino)thioxomethoxy)-2-hydroxybenzoate
Uniqueness
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino and thioxomethoxy groups enhances its reactivity and potential for diverse applications. Its acetylsalicylate moiety adds anti-inflammatory properties, making it a compound of interest in medicinal chemistry .
Properties
CAS No. |
94108-12-0 |
|---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-(dimethylcarbamothioyloxy)benzoate |
InChI |
InChI=1S/C13H15NO5S/c1-8(15)18-11-7-9(19-13(20)14(2)3)5-6-10(11)12(16)17-4/h5-7H,1-4H3 |
InChI Key |
GEHCHPPPQGTLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC(=S)N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


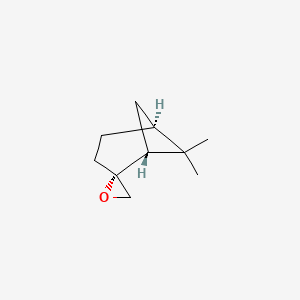


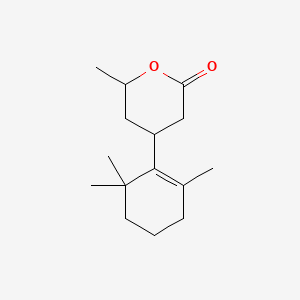
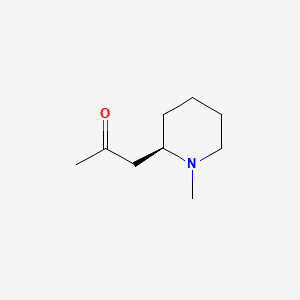

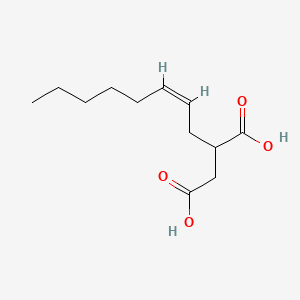
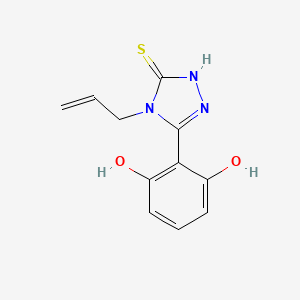
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
